molecular formula C6H11BrClN3 B7812673 [(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride

[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride

Cat. No. B7812673
M. Wt: 240.53 g/mol
InChI Key: GXLKGZLEQSICTO-UHFFFAOYSA-N
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Description

“[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride” is a derivative of pyrazole, which is a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .


Synthesis Analysis

Pyrazoles are one of the most studied groups of compounds among the azole family. A huge variety of synthesis methods and synthetic analogues have been reported over the years . This synthetic protocol is noteworthy for its utilization of stoichiometric amounts of the reactants, an ecofriendly solvent, and a cost-effective, non-toxic, and biodegradable organocatalyst .


Molecular Structure Analysis

The molecular formula of “[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride” is C5H7BrN2O . The InChI code is 1S/C5H7BrN2O/c1-8-5(3-9)4(6)2-7-8/h2,9H,3H2,1H3 . The molecular weight is 191.03 g/mol .


Chemical Reactions Analysis

Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride” include a molecular weight of 191.03 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass are 189.97418 g/mol . The topological polar surface area is 38 Ų .

properties

IUPAC Name

1-(4-bromo-2-methylpyrazol-3-yl)-N-methylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3.ClH/c1-8-4-6-5(7)3-9-10(6)2;/h3,8H,4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLKGZLEQSICTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=NN1C)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromo-1-methyl-1H-pyrazol-5-yl)methyl]methylamine hydrochloride

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